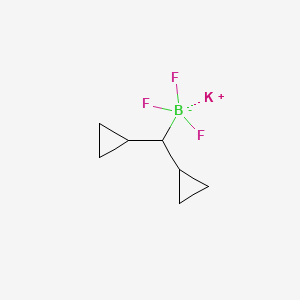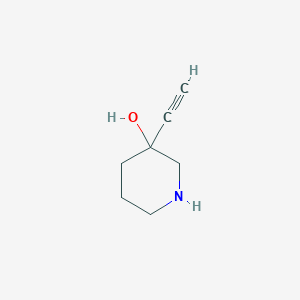
3-Ethynylpiperidin-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Ethynylpiperidin-3-ol: is a compound that belongs to the piperidine family, which is characterized by a six-membered ring containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids . The compound this compound is particularly interesting due to its unique structural features, which include an ethynyl group and a hydroxyl group attached to the piperidine ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common method is the condensation of piperidone with vinylacetylene, followed by hydrogenation to yield the desired product . The reaction conditions often involve the use of catalysts such as nickel or palladium to facilitate the addition of the ethynyl group.
Industrial Production Methods: Industrial production of 3-Ethynylpiperidin-3-ol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the final product meets the required specifications .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Ethynylpiperidin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ethynyl group can be reduced to an ethyl group.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium or nickel catalysts.
Substitution: Nucleophilic substitution reactions using reagents like thionyl chloride or phosphorus tribromide.
Major Products Formed:
Oxidation: Formation of 3-ethynylpiperidin-3-one.
Reduction: Formation of 3-ethylpiperidin-3-ol.
Substitution: Formation of 3-ethynylpiperidin-3-halide or 3-ethynylpiperidin-3-amine.
Applications De Recherche Scientifique
Chemistry: 3-Ethynylpiperidin-3-ol is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules with potential pharmaceutical applications .
Biology: In biological research, this compound is studied for its potential as a bioactive compound. Its derivatives have shown promise in various biological assays, including antimicrobial and anticancer activities .
Medicine: The compound is explored for its potential therapeutic applications.
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its reactivity makes it a valuable intermediate in the production of polymers and other advanced materials .
Mécanisme D'action
The mechanism of action of 3-Ethynylpiperidin-3-ol involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, piperidine derivatives have been shown to interact with ion channels and neurotransmitter receptors, affecting signal transduction pathways . The exact molecular targets and pathways involved depend on the specific derivative and its structural modifications.
Comparaison Avec Des Composés Similaires
Piperidine: The parent compound, which lacks the ethynyl and hydroxyl groups.
3-Ethylpiperidin-3-ol: A similar compound where the ethynyl group is replaced with an ethyl group.
3-Hydroxypiperidine: A compound with only the hydroxyl group attached to the piperidine ring.
Uniqueness: 3-Ethynylpiperidin-3-ol is unique due to the presence of both the ethynyl and hydroxyl groups, which confer distinct chemical reactivity and biological activity. The ethynyl group introduces a degree of unsaturation, making the compound more reactive in certain chemical reactions. The hydroxyl group enhances its solubility and potential for hydrogen bonding, which can influence its interaction with biological targets .
Propriétés
Formule moléculaire |
C7H11NO |
|---|---|
Poids moléculaire |
125.17 g/mol |
Nom IUPAC |
3-ethynylpiperidin-3-ol |
InChI |
InChI=1S/C7H11NO/c1-2-7(9)4-3-5-8-6-7/h1,8-9H,3-6H2 |
Clé InChI |
DBXPMYBFLSIFHQ-UHFFFAOYSA-N |
SMILES canonique |
C#CC1(CCCNC1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-{[(2S)-2-methylpiperazin-1-yl]methyl}pyridazine trihydrochloride](/img/structure/B15299114.png)
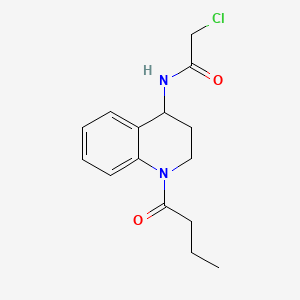
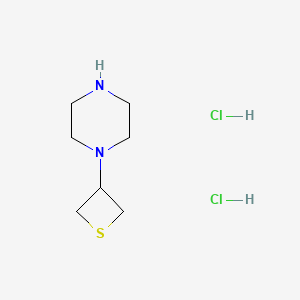
![3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1-(3-methylphenyl)cyclobutane-1-carboxylic acid](/img/structure/B15299140.png)

![N-{1-[2-(1H-indol-3-yl)ethyl]piperidin-4-yl}-2-oxabicyclo[2.1.1]hexane-1-carboxamide](/img/structure/B15299153.png)
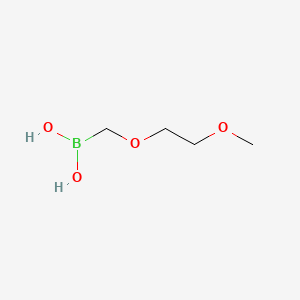
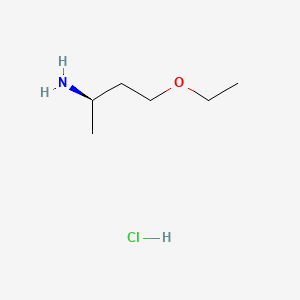
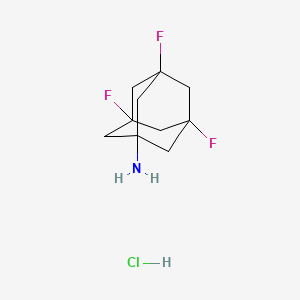
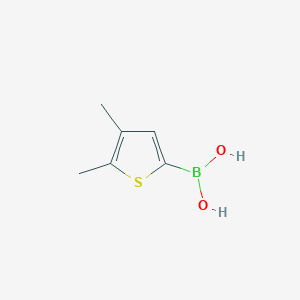
![[2-Hydroxy-6-(trifluoromethoxy)phenyl]boronic acid](/img/structure/B15299178.png)


